molecular formula C16H11NO3 B11212320 (3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-1,3-dihydro-2H-indol-2-one

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11212320
M. Wt: 265.26 g/mol
InChI Key: UBOQMVKWCXXWIP-GHXNOFRVSA-N
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Description

(3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE: is a complex organic compound that features a benzodioxole group attached to an indolone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolone moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the indolone structure, converting it to a hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.

    Substitution: Substituted derivatives with various functional groups attached to the benzodioxole ring.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

Biology: In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzodioxole group can interact with aromatic residues in proteins, while the indolone moiety can form hydrogen bonds with active site residues, influencing the compound’s biological activity.

Comparison with Similar Compounds

    Indolone derivatives: Compounds with variations in the indolone structure.

    Benzodioxole-containing compounds: Molecules featuring the benzodioxole group with different substituents.

This detailed article provides a comprehensive overview of (3Z)-3-[(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2,3-DIHYDRO-1H-INDOL-2-ONE, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C16H11NO3

Molecular Weight

265.26 g/mol

IUPAC Name

(3Z)-3-(1,3-benzodioxol-5-ylmethylidene)-1H-indol-2-one

InChI

InChI=1S/C16H11NO3/c18-16-12(11-3-1-2-4-13(11)17-16)7-10-5-6-14-15(8-10)20-9-19-14/h1-8H,9H2,(H,17,18)/b12-7-

InChI Key

UBOQMVKWCXXWIP-GHXNOFRVSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C\3/C4=CC=CC=C4NC3=O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C3C4=CC=CC=C4NC3=O

Origin of Product

United States

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